4-[(2-aminoethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide
Overview
Description
4-[(2-aminoethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzamides. It is also known as AN-9 and has been used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of AN-9 is not fully understood. However, studies have suggested that AN-9 induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. AN-9 has also been shown to inhibit PKC activity by binding to the catalytic domain of the enzyme. Additionally, AN-9 has been shown to inhibit the release of calcium from intracellular stores by binding to the inositol 1,4,5-trisphosphate receptor.
Biochemical and Physiological Effects:
AN-9 has been shown to have various biochemical and physiological effects. Studies have shown that AN-9 can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and sensitize cancer cells to chemotherapy. Additionally, AN-9 has been shown to inhibit PKC activity, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. AN-9 has also been shown to modulate calcium homeostasis by inhibiting the release of calcium from intracellular stores.
Advantages and Limitations for Lab Experiments
AN-9 has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells, inhibit PKC activity, and modulate calcium homeostasis. However, AN-9 also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on AN-9. One direction is to investigate its potential as an anticancer agent and its ability to sensitize cancer cells to chemotherapy. Another direction is to further investigate its mechanism of action and its potential as a modulator of calcium homeostasis. Additionally, further research is needed to fully understand the potential toxicity of AN-9 and its limitations for lab experiments.
Conclusion:
In conclusion, 4-[(2-aminoethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide, also known as AN-9, is a chemical compound that has been used in scientific research for various purposes. It has shown potential as an anticancer agent, a selective inhibitor of PKC, and a modulator of calcium homeostasis. While AN-9 has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential toxicity. There are several future directions for research on AN-9, including investigating its potential as an anticancer agent and further investigating its mechanism of action.
Scientific Research Applications
AN-9 has been used in scientific research for various purposes, including as a potential anticancer agent, a selective inhibitor of protein kinase C (PKC), and a modulator of calcium homeostasis. Studies have shown that AN-9 can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and sensitize cancer cells to chemotherapy. Additionally, AN-9 has been shown to inhibit PKC activity, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. AN-9 has also been shown to modulate calcium homeostasis by inhibiting the release of calcium from intracellular stores.
properties
IUPAC Name |
4-(2-aminoethylamino)-N-(4-methylphenyl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-2-5-13(6-3-11)19-16(21)12-4-7-14(18-9-8-17)15(10-12)20(22)23/h2-7,10,18H,8-9,17H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMCJLIOCLNLLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.